4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid chemical properties
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis, and critical applications of this reagent, with a particular focus on its role as a versatile building block in modern organic synthesis. Boronic acids and their derivatives are foundational in medicinal chemistry for creating novel therapeutics, and this specific molecule offers unique structural features for the development of complex, biologically active compounds.[1][2] This guide synthesizes field-proven insights with established chemical principles, offering detailed protocols for its application and analysis to ensure experimental success and reproducibility.
Chemical Identity and Core Properties
4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid is an aromatic boronic acid characterized by a phenyl ring substituted with both a boronic acid moiety and a bulky N-aryl carboxamide group. This distinct substitution pattern influences its reactivity, solubility, and utility in synthetic chemistry.
Chemical Structure
Caption: General synthetic workflow for the target compound.
Causality and Experimental Insight:
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Organometallic Formation: The choice between an organolithium (using n-BuLi) or Grignard (using Mg) reagent depends on substrate compatibility. For many aryl bromides, Grignard formation is robust and cost-effective. The reaction is conducted in an anhydrous ether solvent like THF to stabilize the Grignard reagent. [3]* Borylation Step: The reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be performed at very low temperatures (typically -78 °C). This is critical to prevent over-addition, where the initially formed boronate ester is attacked by a second equivalent of the organometallic reagent, leading to undesired byproducts.
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Hydrolysis: The final step is a simple acidic workup. This protonates the alkoxide groups on the boron atom, which are then hydrolyzed to hydroxyl groups, yielding the final boronic acid.
Core Applications in Research and Development
The primary utility of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. [1][4]
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. [2]The boronic acid serves as the organoboron component, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.
Key Advantages:
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Mild Reaction Conditions: The reactions are typically tolerant of a wide range of functional groups, which is crucial in multi-step syntheses of complex molecules. [1]* Commercial Availability: A vast array of boronic acids and coupling partners are commercially available.
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Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed by aqueous workup.
The closely related analog, 4-(Dimethylcarbamoyl)phenylboronic acid, is a reactant for preparing:
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Selective glucocorticoid receptor agonists. [5]* Checkpoint 1 kinase (CHK1) inhibitors for cancer therapy. [5]* ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [5]* Inhibitors of insulin-like growth factor-1 receptor tyrosine kinase. [5] The 2,5-dimethylphenyl group in the target compound provides specific steric and electronic properties that can be leveraged to fine-tune drug-target interactions or modify the physicochemical properties of the final molecule. [6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycle involves three main stages:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid before its use in synthesis.
| Technique | Purpose | Key Observations / Parameters |
| HPLC | Purity Assessment & Quantification | C18 column, mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid). UV detection around 254 nm. [7] |
| LC-MS | Identity Confirmation & Impurity Profiling | ESI in negative ion mode is highly effective for detecting boronic acids. The [M-H]⁻ ion should be observed. [8][9][10] |
| ¹H NMR | Structural Elucidation | Expect characteristic signals for the aromatic protons on both phenyl rings, the amide N-H proton, and the methyl groups. The boronic acid -OH protons may be broad or exchange with solvent. |
| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number of unique carbon environments. The carbon attached to the boron atom (C-B) will have a characteristic chemical shift. |
| ¹¹B NMR | Boron Environment Analysis | A key technique for organoboron compounds. A single peak confirms the presence of one boron environment. |
Analytical Workflow: LC-MS
Caption: Typical workflow for LC-MS analysis of boronic acids.
Experimental Protocols
The following protocols are provided as representative examples. Scientists should adapt them based on specific substrates, equipment, and safety procedures.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid with a generic aryl bromide.
Reagents and Equipment:
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4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid (1.2 eq)
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Aryl Bromide (1.0 eq)
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Pd(PPh₃)₄ (0.03 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
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Solvent: 1,4-Dioxane and Water (4:1 v/v)
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Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
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Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: LC-MS Analysis
This protocol outlines a method for confirming the mass of the title compound.
Instrumentation and Solvents:
-
LC-MS system with ESI source
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C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Sample Diluent: Methanol
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a 50:50 mixture of methanol and water. [8]2. LC Method:
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.0 kV
-
-
Analysis: Analyze the resulting spectrum for the expected [M-H]⁻ ion at approximately m/z 268.1.
Handling, Storage, and Safety
Storage: 4-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C). [11]It is sensitive to moisture, and prolonged exposure can lead to the formation of the trimeric anhydride (boroxine), which may affect reactivity. [12]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
May cause skin, eye, and respiratory system irritation. [5][11]* Handle in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
References
-
MySkinRecipes. (n.d.). [4-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid. Retrieved from [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
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Liu, F., et al. (2014). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC - NIH. Retrieved from [Link]
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Zhang, Q., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Retrieved from [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Boron Molecular. (n.d.). 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Retrieved from [Link]
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Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
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Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
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